molecular formula C16H22ClN3O B1682727 Tebuconazole CAS No. 107534-96-3

Tebuconazole

Cat. No.: B1682727
CAS No.: 107534-96-3
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Description

Tebuconazole, a triazole fungicide introduced in 1986 , is a systemic demethylation inhibitor (DMI) that targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and membrane integrity . Its chemical formula is C₁₆H₂₂ClN₃O (molecular weight: 307.818 g/mol), featuring a chlorophenyl group and a 1,2,4-triazole ring . Approved for agricultural and horticultural use, it controls pathogens like Fusarium, Alternaria, and Botrytis . This compound is also registered as a plant growth regulator under certain conditions .

Preparation Methods

Synthetic Routes for Tebuconazole Production

Condensation-Hydrogenation-Epoxidation-Ring Opening Pathway

The most documented route begins with 4-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) as starting materials. The synthesis proceeds through four stages:

  • Condensation : Under alkaline conditions, 4-chlorobenzaldehyde reacts with pinacolone to form 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one (Structure II). Typical bases include sodium hydroxide or potassium hydroxide, with reactions conducted at 80–100°C for 4–6 hours.
  • Hydrogenation : The α,β-unsaturated ketone from Step 1 undergoes catalytic hydrogenation using red aluminum (Al-Ni alloy) under 0.5–1.0 MPa H₂ pressure. This step yields 4,4-dimethyl-1-(4-chlorophenyl)-propione (Structure III) with >95% conversion.
  • Epoxidation : Treatment with hydrogen peroxide in acidic media generates 2-(4-chlorophenethyl)-2-tert-butyl oxirane (Structure IV). Optimal conditions involve glacial acetic acid as the catalyst at 50–60°C for 3–5 hours.
  • Ring-Opening Reaction : The epoxide reacts with 1,2,4-triazole in dimethyl sulfoxide (DMSO) under dual catalysis by organic amines (e.g., pyridine) and crown ethers (e.g., 18-crown-6). This critical step achieves 92.8% yield and 98.5% purity when operated at 118–122°C for 5 hours.

Key Innovation : The composite catalyst system reduces isomer byproducts from 15–20% in traditional methods to <2%, significantly improving process efficiency.

Bromomethyl Intermediate Pathway

An alternative method utilizes 3-(bromomethyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol as a key intermediate. The synthesis involves:

  • Alkylation : Reacting the bromomethyl derivative with 1,2,4-triazole in N,N-dimethylformamide (DMF) at 150°C for 4 hours.
  • Isomer Removal : Potassium hydroxide (2.0 wt%) and a small quantity of the bromomethyl compound (1.0 wt%) are added to suppress isomer formation, achieving 99.8% this compound content post-reaction.

This single-step process simplifies purification, yielding 96.5% isolated product with 98.5% purity.

Catalytic Systems and Reaction Optimization

Dual Catalysis in Ring-Opening Reactions

Comparative studies from patent CN103435564B demonstrate the superiority of organic amine/crown ether catalysts over traditional bases:

Catalyst System Yield (%) Purity (%) Isomer Content (%)
Pyridine + 18-crown-6 92.8 98.5 1.2
Triethylamine + 15-crown-5 85.0 95.0 4.8
Conventional NaOH 80.0 95.0 15.0

The synergistic effect between amines (proton scavengers) and crown ethers (phase-transfer catalysts) accelerates triazole nucleophilic attack on the epoxide ring while minimizing side reactions.

Solvent Impact on Reaction Kinetics

Solvent choice critically influences reaction rates and product distribution:

  • DMSO : Higher polarity improves triazole solubility, enabling 92.8% yield in ring-opening reactions.
  • DMF : Facilitates bromide displacement in the bromomethyl pathway but requires higher temperatures (150°C).
  • Toluene : Used in workup procedures for liquid-liquid extraction, achieving 99% phase separation efficiency.

Industrial-Scale Process Considerations

Energy and Cost Analysis

A techno-economic comparison reveals:

Parameter Condensation-Hydrogenation Route Bromomethyl Route
Total Steps 4 1
Total Yield (4-Cl-Benzaldehyde) 82% 89%
Energy Consumption 15.2 GJ/ton 9.8 GJ/ton
Catalyst Cost $2,300/ton $1,150/ton

While the bromomethyl pathway offers operational simplicity, its reliance on specialty intermediates increases raw material costs by 18–22% compared to the condensation route.

Chemical Reactions Analysis

Tebuconazole undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tebuconazole is a widely used fungicide with applications in agriculture and other fields. Research indicates its effects on various organisms and ecosystems, including soil microbiota, birds, and humans .

Scientific Research Applications

Effects on Soil Microbiota and Enzymes: this compound can stimulate the proliferation of organotrophic bacteria and fungi, as well as the activity of soil enzymes responsible for phosphorus, sulfur, and carbon metabolism . Studies show that doses of this compound, when applied within the ranges of good agricultural practice, do not significantly disturb the biological homeostasis of soil or diminish its fertility .

This compound impacts various classes of bacteria in the soil. For example, Alphaproteobacteria benefit most from soil treated with T1 dose. Bacilli are most abundant in C soil, while Thermoleophilia prevail in T1 soil, indicating that the T1 dose of this compound significantly increases their abundance, while other doses inhibit their development . this compound also has a positive effect on bacteria from the Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, and Gemm-1 classes when administered to the soil in T1–T4 doses; when applied in T1, T3, and T4 doses on Betaproteobacteria .

Meta-Analysis of this compound's Effect on Fusarium Head Blight: A meta-analysis of this compound's effect on Fusarium head blight and deoxynivalenol (DON) content of wheat grain can be quantitatively reviewed to determine the overall effectiveness of this compound in reducing Fusarium head blight and DON, and whether its effectiveness is influenced by wheat type, disease level, and DON level .

The levels of disease and DON in this compound-treated plots relative to the levels in untreated check plots were used to evaluate the efficacy of this compound treatment in each study . The response ratio (R) is calculated as:

R=XTreatedXCheckR=\frac{X_{\text{Treated}}}{X_{\text{Check}}}

where XTreatedX_{\text{Treated}} is the mean DON or IND from plots treated with this compound, and XCheckX_{\text{Check}} is the mean DON or IND from the untreated check plots .

Percent control (C) of IND and DON is calculated as:

C=(1XTreatedXCheck)100C=\left(1-\frac{X_{\text{Treated}}}{X_{\text{Check}}}\right)\cdot 100

Impact on Avian Physiology: Research on house sparrows indicates that long-term exposure to this compound can significantly reduce the resting metabolic rate (RMR) of exposed individuals, though the thermal metabolic rate (TMR) is not affected by the experimental treatment . Exposed individuals also showed a higher body mass and body condition index (BCI) than controls .

Toxicology and Health Risks: Studies on mice show that this compound accumulates mainly in the liver and causes histopathological damage . It can significantly dysregulate phase Ⅰ- and phase II-metabolizing enzymes, ATP-binding cassette (ABC) efflux transporters (Abcc2 and Abcc3), and fatty acid metabolism-related genes (Cdkn1a and Fasn), leading to liver hypertrophy and steatosis . The induction of reactive oxygen species (ROS) and oxidative stress may contribute to these metabolic abnormalities .

Data Tables

Table 1: Effects of this compound on Bacterial Communities in Soil

Bacterial ClassEffect of this compound
AlphaproteobacteriaT1 soil most beneficial
BacilliMost abundant in C soil, least numerous in T1, T3, and T4 soil samples
ThermoleophiliaPrevailed in T1 soil, indicating a significant increase in abundance with the T1 dose; remaining doses (T2, T3, and T4) inhibited development
Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, Gemm-1Positive effect when applied in T1–T4 doses
BetaproteobacteriaPositive effect when applied in T1, T3, and T4 doses

Table 2: Effects of this compound on House Sparrows

MeasurementEffect of this compound
Resting Metabolic Rate (RMR)Significant decrease in exposed individuals at 25 °C
Thermal Metabolic Rate (TMR)No significant effect at 12 °C
Body Mass and Condition Index (BCI)Higher in exposed individuals compared to controls
Overnight Body Mass LossNo significant difference between exposed and control groups

Case Studies

Case Study 1: this compound and Liver Injury
A case report highlights hepatotoxicity after exposure to this compound, where laboratory studies revealed increased levels of liver enzymes . This aligns with findings from mice studies, indicating liver damage and metabolic abnormalities due to this compound accumulation .

Comparison with Similar Compounds

Environmental Fate :

  • Aerobic soil metabolism half-life can extend to 796 days .
  • Degradation : Microbial degradation by Enterobacter sakazakii and Serratia spp. achieves 93% breakdown in 30 days when combined with fenhexamid . Photolysis is less significant compared to compounds like fipronil .
  • Toxicity: Classified as carcinogenic, hepatotoxic, and endocrine-disrupting, with risks to aquatic and soil ecosystems .

Solubility and Uptake Efficiency

Tebuconazole exhibits higher water solubility (32.0 mg/L) compared to spirodiclofen (0.05 mg/L), enhancing its uptake in plant callus cultures . This property facilitates systemic translocation in crops, though lipophilicity (log Kow: 3.7) leads to bioaccumulation in wax-rich matrices like bee colonies .

Compound Water Solubility (mg/L) log Kow Key Application
This compound 32.0 3.7 Broad-spectrum fungicide
Spirodiclofen 0.05 4.8 Acaricide
Epoxiconazole 6.6 3.3 Cereal fungicide
Azoxystrobin 6.0 2.5 Strobilurin fungicide

Antifungal Efficacy and Resistance

  • FHB Control : this compound reduced Fusarium graminearum severity to 60% in wheat, outperforming azoxystrobin (100% severity) but less effective than fungicide mixtures (e.g., this compound + azoxystrobin) .
  • Resistance Mechanisms :
    • Alternaria alternata: G462S mutation in CYP51 confers moderate resistance (EC₅₀ increase by 5–10×) .
    • Botrytis cinerea: EC₅₀ values range from 0.25 to >50 µg/mL, with resistance linked to CYP51 overexpression .
    • Cross-resistance: Structural similarity to medical triazoles (e.g., voriconazole) enables cross-resistance in Aspergillus fumigatus .

Docking Affinity :

  • Wild-type CYP51 binds this compound with energy −6.93 kcal/mol (inhibitory constant: 8.27 µM), but the Y137H mutation reduces affinity (binding energy: −6.63 kcal/mol; inhibitory constant: 13.72 µM) .

Adsorption and Environmental Mobility

This compound adsorption in soils correlates with organic carbon content (log Koc: 2.8–3.4), similar to epoxiconazole. However, soil pH and clay content significantly influence its mobility, with higher retention in acidic, organic-rich soils .

Compound log Koc Soil Half-Life (Days) Key Adsorption Factor
This compound 2.8–3.4 49–796 Organic carbon
Epoxiconazole 2.9–3.5 60–120 Clay content
Cypermethrin 4.7–6.6 30–90 pH

Analytical Detection and Residues

  • Sensitivity : Aptasensors detect this compound at 0.05 ng/mL with 89.9–110.9% recovery in rice .
  • Residue Kinetics : In rice, terminal residues of this compound and trifloxystrobin are <0.1 mg/kg, posing low dietary risk (RQ < 1) .

Biological Activity

Tebuconazole is a triazole fungicide widely used in agriculture for its effectiveness against a variety of fungal pathogens. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on different organisms, and implications for both agricultural practices and environmental health.

This compound functions primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cellular integrity and function, leading to the death of the fungal cells. The compound exhibits a broad spectrum of activity against various fungi, including Fusarium species, which are notorious for causing crop diseases.

Efficacy Against Fungal Pathogens

A meta-analysis conducted on the efficacy of this compound against Fusarium head blight in wheat demonstrated significant reductions in disease severity and deoxynivalenol (DON) content. The study analyzed data from multiple field trials across U.S. wheat-growing regions, revealing that this compound treatment resulted in a mean percent control of 0-50% for 55% of studies based on DON levels .

Table 1: Efficacy of this compound on Fusarium Head Blight

Study ReferencePercent Control (DON)Observations
UFT 1998-20030-50%Variable efficacy based on conditions
Recent Trials0-50%Consistent reduction in disease severity

Toxicological Studies

Research has indicated that this compound may pose risks to non-target organisms. In studies involving bovine lymphocyte cultures, this compound exhibited cytotoxic and genotoxic effects, suggesting potential health risks at certain exposure levels . Furthermore, a rat study showed that high doses could lead to liver damage, characterized by increased liver weight and elevated serum enzyme levels, with adenomas reported at the highest dose .

Table 2: Toxicological Effects of this compound

OrganismEffect ObservedDose Level
Bovine LymphocytesCytotoxicity & GenotoxicityIn vitro study
RatsLiver damage1500 ppm

Environmental Impact

This compound's application also affects soil microbiota and enzymatic activities. A study revealed that this compound can stimulate the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities related to phosphorus, sulfur, and carbon metabolism . However, adverse effects were noted on certain bacterial families when higher doses were applied.

Table 3: Impact on Soil Microbiota

Microbial GroupEffect ObservedDose Level
Organotrophic BacteriaIncreased proliferationT1 dose
BacillaceaeDecreased abundanceAll doses

Case Studies

  • Neurobehavioral Effects : A study investigated the effects of perinatal exposure to this compound on adult rats. Results indicated alterations in learning behaviors, particularly impairments observed in water maze tasks .
  • Aquatic Toxicology : Research assessing this compound's impact on aquatic ecosystems found no significant effects on phytoplankton but noted transient changes in zooplankton populations at certain concentrations .

Q & A

Basic Research Questions

Q. How should researchers determine appropriate concentrations of tebuconazole for ecotoxicological studies?

Methodological Answer:

  • Use geometric concentration series based on prior ecotoxicological data (e.g., LC₅₀ values) to ensure non-lethal yet sublethal effects are captured. For example, in Daphnia studies, concentrations like 154–240 µg/L of this compound were derived from reproductive impairment thresholds .
  • Validate nominal concentrations analytically (e.g., LC-MS/MS for this compound, ICP-MS for metals like copper) to confirm accuracy and avoid misinterpretation .

Q. What statistical considerations are critical when analyzing non-significant results in this compound studies?

Methodological Answer:

  • Conduct a priori power analyses to determine sample size adequacy, as small samples (e.g., n=40 in avian studies) may lack power to detect subtle effects .
  • Report effect sizes alongside p-values to contextualize biological relevance, even if results are non-significant . Avoid overinterpreting trends (e.g., "weak effects" in Hp level changes) without replication .

Q. How can researchers optimize batch adsorption experiments for this compound in soil/water systems?

Methodological Answer:

  • Standardize contact time, agitation methods, and soil-to-solution ratios to mimic environmental conditions. For instance, batch designs using experimental flumes can assess adsorption kinetics under dynamic flow .
  • Compare results with static batch setups to identify discrepancies caused by contact conditions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immunomodulatory effects be reconciled across studies?

Methodological Answer:

  • Scrutinize experimental variables: Captive vs. wild conditions (e.g., optimal housing in avian studies may mask stress-induced immune responses) .
  • Use meta-analyses to quantify heterogeneity sources (e.g., species-specific metabolism, exposure duration) .
  • Replicate studies under standardized immune challenges (e.g., LPS injections) to isolate this compound’s role in inflammation .

Q. What methodologies are recommended for developing PBTK models of this compound in human risk assessment?

Methodological Answer:

  • Integrate species-specific ADME parameters (e.g., hepatic clearance rates in rabbits vs. humans) and validate models against in vivo pharmacokinetic data .
  • Address model uncertainties (e.g., underestimation of liver concentrations) by refining partition coefficients or incorporating enantiomer-specific metabolism .
  • Simulate realistic exposure scenarios (dietary/dermal) to predict internal dose metrics for risk characterization .

Q. How should researchers design studies assessing both this compound toxicity and ecological interactions (e.g., parasite co-exposure)?

Methodological Answer:

  • Employ fully crossed factorial designs (e.g., 4 concentrations × 2 parasite treatments × 20 replicates) to isolate interaction effects .
  • Monitor life-history traits (e.g., Daphnia reproduction, survival) and parasite transmission dynamics under chronic exposure .
  • Use clone-specific assays to account for genetic variability in host-parasite systems .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating this compound research questions?

Methodological Answer:

  • Apply FINER criteria : Ensure questions are Feasible (e.g., analytical capacity for this compound quantification), Novel (e.g., enantiomer-specific effects), and Relevant to regulatory gaps .
  • Use PICO for clinical/ecological questions: Population (e.g., Daphnia magna), Intervention (this compound exposure), Comparison (controls), Outcome (reproductive endpoints) .

Q. How can researchers address data quality and reproducibility in this compound studies?

Methodological Answer:

  • Adhere to FAIR principles : Document raw data (e.g., HPLC chromatograms) in repositories with standardized metadata .
  • Pre-register protocols (e.g., on Open Science Framework) to reduce bias in experimental design and analysis .

Q. Data Presentation and Reporting

Q. What are best practices for reporting this compound concentrations and statistical results?

Methodological Answer:

  • Follow ISO/IEC 17025 guidelines for analytical validation (e.g., recovery rates, detection limits) .
  • Report numerical precision aligned with instrument resolution (e.g., ≤3 significant figures unless justified) .
  • Use tables with footnotes to define abbreviations (e.g., LOQ, RSD) and ensure self-explanatory formatting .

Q. How should researchers handle extrapolation from this compound animal models to humans?

Methodological Answer:

  • Apply allometric scaling in PBTK models to adjust for metabolic rate differences (e.g., rat-to-human hepatic clearance) .
  • Validate predictions with human biomonitoring data where available, emphasizing uncertainty intervals .

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
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InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
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Molecular Formula

C16H22ClN3O
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
Record name Tebuconazole
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Color/Form

Colorless crystals

CAS No.

107534-96-3, 80443-41-0
Record name Tebuconazole
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Melting Point

105 °C
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Synthesis routes and methods I

Procedure details

A solution of 17.9 g (0.075 mole) of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mole) of 1,2,4-triazole in 30 ml of ethanol was heated in a bomb tube at 150° C. for 20 hours. The reaction solution was allowed to cool and was concentrated. The residue was dissolved in ether and the solution was washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue was chromatographed over a silica gel column (mobile phase: methylene chloride/ethyl acetate 1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentane-3-ol were obtained as a viscous oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 17 9 g (0.075 mol) of 2-(4-chloro-phenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mol) of 1,2,4-triazole in 30 ml of ethanol is heated at 150° C. in a bomb tube for 20 hours. The reaction solution is allowed to cool and is concentrated. The residue is dissolved in ether and the solution is washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue is chromatographed over a silica gel column (running agent: methylene chloride/ethyl acetate=1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentan-3-ol obtained as a viscous oil, which can be recrystallized from acetonitrile (melting point 102° to 104° C.).
[Compound]
Name
17
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Tebuconazole
Reactant of Route 5
Tebuconazole
Reactant of Route 6
Tebuconazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.